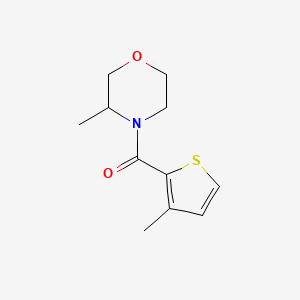
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MMMP belongs to the class of compounds known as morpholine derivatives and has a molecular formula of C12H17NO2S.
Mecanismo De Acción
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the frequency and severity of seizures in mice, as well as to reduce the perception of pain in rats. (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been shown to have anti-inflammatory effects, reducing the production of certain cytokines and chemokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is its relatively simple synthesis, which makes it readily available for use in laboratory experiments. However, one limitation of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is its relatively low potency compared to other anticonvulsant and analgesic drugs, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. One area of interest is the development of more potent analogs of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone that could be used as more effective anticonvulsant and analgesic drugs. Another area of interest is the investigation of the potential anti-inflammatory properties of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its analogs, which could have applications in the treatment of a range of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its analogs, which could help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves a multi-step process that begins with the reaction of 3-methylmorpholine with 2-bromo-3-methylthiophene in the presence of a palladium catalyst to form the intermediate compound, (3-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanol. This intermediate is then oxidized using a mixture of pyridine and chromic acid to yield the final product, (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone.
Aplicaciones Científicas De Investigación
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticonvulsant and analgesic properties in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propiedades
IUPAC Name |
(3-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-15-10(8)11(13)12-4-5-14-7-9(12)2/h3,6,9H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMASDQXXRNOCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)



![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)